5-bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
5-Bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by the presence of a bromine atom at the 5th position and a methoxy group at the 4th position on the pyrrolo[2,3-d]pyrimidine core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxy-2-nitroaniline and 2,4-dibromopyrimidine.
Nitration: The 4-methoxy-2-nitroaniline undergoes nitration to introduce the nitro group.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Cyclization: The resulting amine undergoes cyclization with 2,4-dibromopyrimidine in the presence of a base such as potassium carbonate to form the pyrrolo[2,3-d]pyrimidine core.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The methoxy group can undergo oxidation to form a hydroxyl group or reduction to form a methyl group.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution Products: Depending on the nucleophile used, products such as 5-amino-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine or 5-thio-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine can be formed.
Oxidation Products: 4-Hydroxy-5-bromo-7H-pyrrolo[2,3-d]pyrimidine.
Reduction Products: 4-Methyl-5-bromo-7H-pyrrolo[2,3-d]pyrimidine.
Scientific Research Applications
5-Bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of kinase inhibitors and other bioactive molecules.
Biological Studies: The compound is studied for its potential anticancer, antiviral, and anti-inflammatory activities.
Chemical Biology: It serves as a probe in chemical biology to study protein-ligand interactions and enzyme mechanisms.
Material Science: The compound is explored for its potential use in organic electronics and as a precursor for functional materials.
Mechanism of Action
The mechanism of action of 5-bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the induction of apoptosis in cancer cells, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-7H-pyrrolo[2,3-d]pyrimidine: Lacks the bromine atom at the 5th position.
5-Bromo-7H-pyrrolo[2,3-d]pyrimidine: Lacks the methoxy group at the 4th position.
5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine: Has a chlorine atom instead of a methoxy group at the 4th position.
Uniqueness
5-Bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine is unique due to the presence of both the bromine atom and the methoxy group, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions with molecular targets, enhancing its potential as a therapeutic agent .
Properties
IUPAC Name |
5-bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3O/c1-12-7-5-4(8)2-9-6(5)10-3-11-7/h2-3H,1H3,(H,9,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZXNBIPJCIKUKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC2=C1C(=CN2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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